3'-(3-Chlorophenyl)epibatidine
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Overview
Description
3’-(3-Chlorophenyl)epibatidine is a synthetic derivative of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor . This compound is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Chlorophenyl)epibatidine involves multiple steps, starting from readily available precursors. One common method includes the use of 1-nitropentan-4-one as a starting material, which undergoes a series of reactions including reduction, cyclization, and chlorination to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: On an industrial scale, the production of 3’-(3-Chlorophenyl)epibatidine follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3’-(3-Chlorophenyl)epibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3’-(3-Chlorophenyl)epibatidine has a wide range of applications in scientific research:
Mechanism of Action
3’-(3-Chlorophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), which are transmembrane oligomeric ligand-gated ion channels . Upon binding, the compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of ions such as sodium and calcium. This ion flow triggers downstream signaling pathways that mediate the compound’s pharmacological effects .
Comparison with Similar Compounds
Epibatidine: The parent compound, known for its potent analgesic properties.
3’-(3-Dimethylaminophenyl)epibatidine: A derivative with a similar pharmacological profile.
3’-(3-Fluorophenyl)epibatidine: Another analogue with potent nicotinic agonist activity.
Uniqueness: 3’-(3-Chlorophenyl)epibatidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors . This makes it a valuable tool in receptor research and drug development.
Properties
Molecular Formula |
C17H16Cl2N2 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(1R,2R,4S)-2-[6-chloro-5-(3-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16Cl2N2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1 |
InChI Key |
BQOFUHKUXADYRQ-SQWLQELKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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